![molecular formula C19H16N2OS B14302561 (E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene CAS No. 112945-73-0](/img/structure/B14302561.png)
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by phenyl and phenylmethanesulfinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene typically involves the reaction of phenylhydrazine with benzaldehyde derivatives under controlled conditions. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the diazene linkage. The reaction conditions, such as temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up by optimizing reaction parameters and employing continuous flow reactors to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene involves its interaction with molecular targets such as enzymes or receptors. The diazene group can undergo redox reactions, influencing cellular pathways and modulating biological activity. The phenylmethanesulfinyl group may enhance the compound’s stability and facilitate its interaction with specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Benzyl methyl ketone: Similar to phenylacetone, used in the synthesis of various organic compounds.
Uniqueness
(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene is unique due to the presence of both the diazene and phenylmethanesulfinyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
112945-73-0 |
|---|---|
Fórmula molecular |
C19H16N2OS |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(2-benzylsulfinylphenyl)-phenyldiazene |
InChI |
InChI=1S/C19H16N2OS/c22-23(15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)21-20-17-11-5-2-6-12-17/h1-14H,15H2 |
Clave InChI |
QVDMWGAIWUDFLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


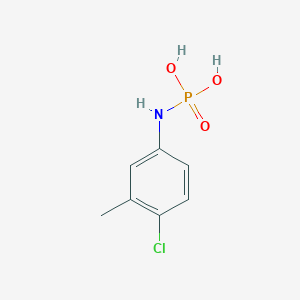

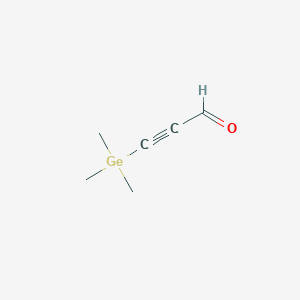
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
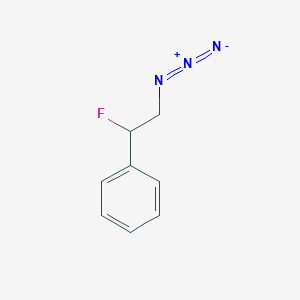
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
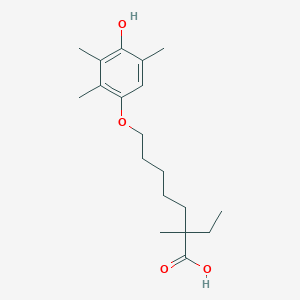
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)
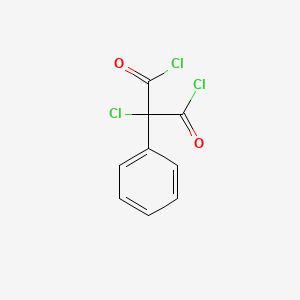

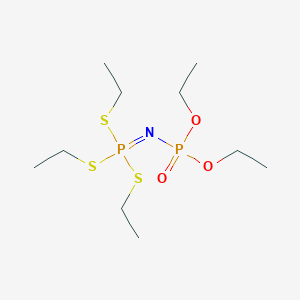
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)

